2,2,2-Trideuterioacetic acid

Catalog No.
S663697
CAS No.
1112-02-3
M.F
C2H4O2
M. Wt
63.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trideuterioacetic acid

CAS Number

1112-02-3

Product Name

2,2,2-Trideuterioacetic acid

IUPAC Name

2,2,2-trideuterioacetic acid

Molecular Formula

C2H4O2

Molecular Weight

63.07 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3

InChI Key

QTBSBXVTEAMEQO-FIBGUPNXSA-N

SMILES

CC(=O)O

Canonical SMILES

CC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O

Isotopic Labeling and Tracing:

  • TFA-d3 is a deuterated form of trifluoroacetic acid (TFA), where three hydrogen atoms in the methyl group are replaced with deuterium (D), a stable isotope of hydrogen. This isotopic substitution allows researchers to differentiate TFA-d3 from the non-deuterated form (TFA) in various experiments using techniques like mass spectrometry.

  • This differentiation enables researchers to track the fate and pathway of TFA or molecules derivatized with TFA in complex biological systems. For example, TFA-d3 can be used to label specific functional groups in biomolecules, allowing researchers to study their metabolism, localization, and interaction with other molecules within a cell.

NMR Spectroscopy:

  • The presence of deuterium in TFA-d3 has a significant impact on its nuclear magnetic resonance (NMR) spectrum. Compared to TFA, the signal from the deuterated methyl group in TFA-d3 is absent in the ¹H NMR spectrum, simplifying the spectrum and reducing signal overlap.

  • This simplification improves the resolution and sensitivity of NMR experiments, allowing researchers to better understand the structure and dynamics of molecules containing TFA or TFA derivatives. This is particularly beneficial for studying complex biological molecules and their interactions.

Solvent and Catalyst:

  • TFA-d3, similar to TFA, possesses acidic properties and can be used as a solvent and catalyst in various chemical reactions. Due to its deuteration, TFA-d3 offers several advantages in specific research applications.

  • Firstly, TFA-d3 minimizes the exchange of protons between the solvent and the reaction mixture, which can be crucial in reactions involving sensitive protonated functionalities.

  • Secondly, TFA-d3 can act as an internal standard in NMR experiments due to its distinct and well-defined signal in the deuterium NMR spectrum. This allows for accurate referencing and signal calibration, improving the accuracy and reproducibility of the data.

2,2,2-Trideuterioacetic acid is a deuterated analog of acetic acid, where the three hydrogen atoms in the methyl group (CH₃) are replaced with deuterium atoms (D). Its chemical formula is C2H3D3O2\text{C}_2\text{H}_3\text{D}_3\text{O}_2 and it is classified as a carboxylic acid. The presence of deuterium, a stable isotope of hydrogen, alters the physical and chemical properties of the compound compared to its non-deuterated counterpart. This compound is often used in research settings, particularly in studies involving nuclear magnetic resonance spectroscopy due to its unique isotopic labeling.

The chemical behavior of 2,2,2-trideuterioacetic acid is similar to that of acetic acid. It participates in various reactions typical of carboxylic acids, including:

  • Decomposition: When heated above 440 °C, it can decompose into methane and carbon dioxide or ethenone and water.
    C2H3D3O2+HeatCH4+CO2\text{C}_2\text{H}_3\text{D}_3\text{O}_2+\text{Heat}\rightarrow \text{CH}_4+\text{CO}_2
  • Reactions with Bases: It reacts with bases to form deuterated acetate salts.
    C2H3D3O2+KOHC2H3D3O2K+H2O\text{C}_2\text{H}_3\text{D}_3\text{O}_2+\text{KOH}\rightarrow \text{C}_2\text{H}_3\text{D}_3\text{O}_2\text{K}+\text{H}_2\text{O}
  • Esterification: It can react with alcohols to form esters.

Synthesis of 2,2,2-trideuterioacetic acid can be achieved through various methods:

  • Deuterated Methanol Carbonylation: Similar to conventional acetic acid synthesis but starting with deuterated methanol (CD₃OH) and carbon monoxide (CO).
    CD3OH+COC2H3D3O2\text{CD}_3\text{OH}+\text{CO}\rightarrow \text{C}_2\text{H}_3\text{D}_3\text{O}_2
  • Direct Deuteration: Acetic acid can be directly deuterated using deuterated reagents under specific conditions.

The primary applications of 2,2,2-trideuterioacetic acid include:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a solvent or reference standard due to its unique isotopic signature.
  • Metabolic Studies: Employed in tracer studies to investigate metabolic pathways involving acetic acid.
  • Chemical Research: Useful in studying reaction mechanisms where isotopic effects can provide insights into reaction dynamics.

Several compounds are structurally or functionally similar to 2,2,2-trideuterioacetic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
Acetic AcidC₂H₄O₂Parent compound; widely used as a solvent and reagent.
Deuterated Acetic AcidC₂H₃D₃O₂Similar properties but with one deuterium atom; used in NMR studies.
Propanoic AcidC₃H₆O₂One carbon longer; used in food preservation and as an intermediate.
Butanoic AcidC₄H₈O₂Two carbons longer; has distinct odor; used in flavorings.

The uniqueness of 2,2,2-trideuterioacetic acid lies primarily in its isotopic labeling with three deuterium atoms, which allows for specialized applications in research that require precise tracking of molecular behavior and interactions without interference from natural hydrogen isotopes.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1112-02-3

Wikipedia

Acetic acid-C,C,C-d3

Dates

Modify: 2023-08-15

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